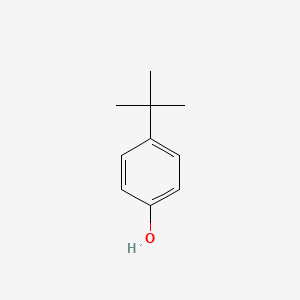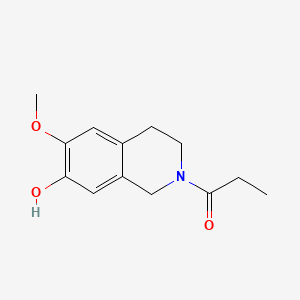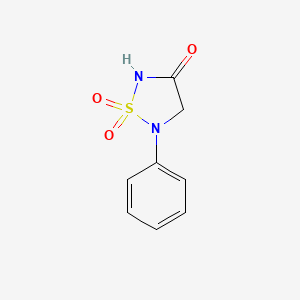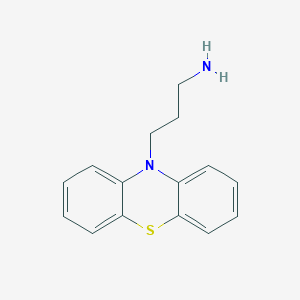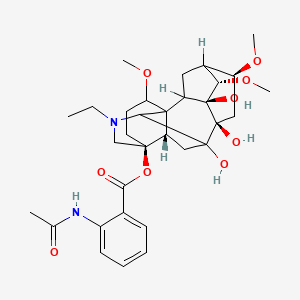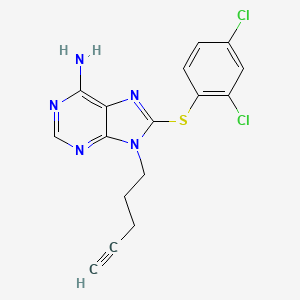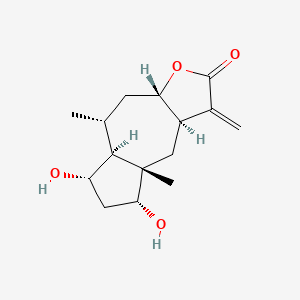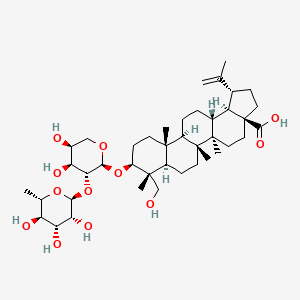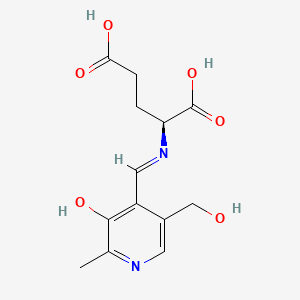
Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2)
Descripción general
Descripción
El citrato de piperazina es un compuesto orgánico que consiste en un anillo de seis miembros que contiene dos átomos de nitrógeno opuestos. Se utiliza principalmente como un agente antihelmíntico para tratar infecciones parasitarias por gusanos, como las causadas por gusanos redondos y oxiuros . El citrato de piperazina funciona paralizando los parásitos, lo que facilita que el cuerpo huésped los expulse.
Mecanismo De Acción
El citrato de piperazina funciona como un agonista del receptor GABA. Se une directa y selectivamente a los receptores GABA de la membrana muscular, causando hiperpolarización de las terminaciones nerviosas. Esto da como resultado la parálisis flácida de los gusanos, lo que permite que el cuerpo huésped los expulse más fácilmente .
Compuestos Similares:
- Hidrato de piperazina
- Adipato de piperazina
- Derivados de piperazina como imatinib y sildenafil .
Comparación: El citrato de piperazina es único en su uso específico como agente antihelmíntico. Si bien otros derivados de piperazina pueden tener diferentes propiedades farmacológicas, como actividades anticancerígenas o antivirales, el citrato de piperazina se utiliza principalmente por su capacidad para paralizar y expulsar gusanos parásitos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El citrato de piperazina se puede sintetizar mediante varios métodos. Un método común implica la ciclación de derivados de 1,2-diamina con sales de sulfonio. Otro método incluye la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos y la cicloadición intermolecular de alquinos que llevan grupos amino .
Métodos de Producción Industrial: En entornos industriales, la piperazina a menudo se sintetiza haciendo reaccionar amoníaco alcohólico con 1,2-dicloroetano, o por la acción de sodio y glicol de etileno sobre clorhidrato de etilendiamina. El citrato de piperazina se forma luego combinando piperazina con ácido cítrico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El citrato de piperazina sufre diversas reacciones químicas, que incluyen:
Oxidación: La piperazina se puede oxidar para formar piperazina-2,5-diona.
Reducción: La reducción de piperazina puede producir derivados de piperazina con diferentes sustituyentes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio.
Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Productos Principales:
Oxidación: Piperazina-2,5-diona.
Reducción: Diversos derivados de piperazina.
Sustitución: N-piperazinas sustituidas.
Aplicaciones Científicas De Investigación
El citrato de piperazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de diversos productos farmacéuticos y compuestos orgánicos.
Biología: Se estudia por sus efectos sobre los gusanos parásitos y su posible uso en el tratamiento de otras infecciones parasitarias.
Industria: Empleado en la producción de otros derivados de piperazina y como solvente para el ácido úrico.
Comparación Con Compuestos Similares
- Piperazine hydrate
- Piperazine adipate
- Piperazine derivatives such as imatinib and sildenafil .
Comparison: Piperazine citrate is unique in its specific use as an anthelmintic agent. While other piperazine derivatives may have different pharmacological properties, such as anticancer or antiviral activities, piperazine citrate is primarily used for its ability to paralyze and expel parasitic worms .
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
| Record name | Piperazine citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZINE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


